4-Aminophenol-15N
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Overview
Description
4-Aminophenol-15N is a nitrogen-15 labeled derivative of 4-aminophenol, an organic compound with the formula H₂NC₆H₄OH. This compound is commonly used in various scientific research applications due to its stable isotope labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminophenol-15N can be synthesized through the nitration of phenol followed by reduction with iron. Alternatively, the partial hydrogenation of nitrobenzene can afford phenylhydroxylamine, which rearranges primarily to 4-aminophenol (Bamberger rearrangement) . The nitrogen-15 isotope can be introduced during these synthetic steps to obtain the labeled compound.
Industrial Production Methods
Industrial production of 4-aminophenol typically involves the reduction of nitrobenzene using iron and hydrochloric acid. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Aminophenol-15N undergoes various chemical reactions, including:
Oxidation: Easily oxidizes to form quinoid structures, which are vibrantly colored.
Reduction: Can be reduced to form corresponding amines.
Substitution: Undergoes nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron and hydrochloric acid are typically used.
Substitution: Reagents such as sodium hydroxide and halogenated compounds are used for nucleophilic substitution.
Major Products Formed
Oxidation: Forms quinoid structures.
Reduction: Produces corresponding amines.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
4-Aminophenol-15N is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-aminophenol-15N involves its interaction with various molecular targets. In the case of its derivative, acetaminophen, it inhibits the synthesis of selective prostaglandins, which are involved in pain and inflammation pathways . This inhibition is achieved through the compound’s interaction with enzymes such as cyclooxygenase .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol:
3-Aminophenol:
Uniqueness
4-Aminophenol-15N is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where detailed molecular insights are required .
Properties
Molecular Formula |
C6H7NO |
---|---|
Molecular Weight |
110.12 g/mol |
IUPAC Name |
4-(15N)azanylphenol |
InChI |
InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i7+1 |
InChI Key |
PLIKAWJENQZMHA-CDYZYAPPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[15NH2])O |
Canonical SMILES |
C1=CC(=CC=C1N)O |
Origin of Product |
United States |
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